molecular formula C12H13NO B13169308 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B13169308
M. Wt: 187.24 g/mol
InChI Key: PQMXXVVRLCYANE-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a tetracyclic compound featuring a partially hydrogenated naphthalene core with a methoxy group at position 7 and a nitrile group at position 2.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXXVVRLCYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Tetrahydronaphthalene Formation: The naphthalene core is then hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Carbonitrile Introduction: The final step involves the introduction of the carbonitrile group at the 2nd position. This can be achieved through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The tetrahydronaphthalene core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Substituent Position Variations

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

  • Structure : Methoxy at position 6 vs. 7.
  • Molecular Formula: C₁₂H₁₃NO; Molecular Weight: 187.24 .
  • Impact : The positional isomerism may alter steric and electronic properties, influencing binding affinity in biological systems. For example, methoxy positioning affects π-π stacking or hydrogen bonding in receptor interactions.

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

  • Structure : Nitrile at position 1 vs. 2.

Functional Group Modifications

4-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

  • Structure : Hydroxy and ketone groups at positions 4 and 1, respectively.
  • Impact : The ketone introduces electrophilic character, enabling condensation reactions, while the hydroxyl group enhances solubility in polar solvents .

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride

  • Structure: Amino group replaces methoxy at position 2.
  • Properties: The amino group allows salt formation (e.g., hydrochloride) and increases basicity, which may enhance bioavailability or alter pharmacokinetics .

Multi-Substituted Derivatives

1,2-Naphthalenedicarbonitrile, 1,2,3,4-tetrahydro-5,6-dimethoxy-

  • Structure : Two nitriles and dimethoxy groups at positions 5 and 4.
  • Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (H302, H315, H319) . This highlights the importance of substituents in toxicity profiles.

1,4-Methanonaphthalene-2,2,3,3-tetracarbonitrile

  • Structure: Four nitrile groups and a methano bridge.

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 7-OCH₃, 2-CN C₁₂H₁₃NO 187.24 (inferred) Potential intermediate for bioactive heterodimers
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 6-OCH₃, 2-CN C₁₂H₁₃NO 187.24 Positional isomer with distinct electronic effects
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 2-NH₂, 2-CN C₁₁H₁₂N₂ 172.23 Forms hydrochloride salts; enhanced basicity
1,2-Naphthalenedicarbonitrile, 5,6-dimethoxy 5,6-(OCH₃)₂, 1,2-CN C₁₄H₁₂N₂O₂ 240.26 Acute oral toxicity (Category 4)

Table 2: Hazard Comparison

Compound GHS Hazards
1,2-Naphthalenedicarbonitrile, 5,6-dimethoxy H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
This compound Data not available; inferred hazards may align with nitrile-containing analogs

Biological Activity

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (CAS No. 188716-78-1) is a synthetic organic compound belonging to the class of naphthalene derivatives. This compound is characterized by its unique structural features, including a methoxy group at the 7th position and a carbonitrile group at the 2nd position of the tetrahydronaphthalene core. These functional groups contribute to its biological activity and potential applications in various fields, including pharmacology and biochemistry.

Molecular Formula: C12_{12}H13_{13}NO
Molecular Weight: 199.24 g/mol
IUPAC Name: this compound

The synthesis of this compound typically involves several steps:

  • Methoxylation: Introduction of the methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.
  • Hydrogenation: The naphthalene core is hydrogenated to form the tetrahydronaphthalene structure.
  • Cyanation: The carbonitrile group is introduced via cyanation reactions using sodium cyanide or potassium cyanide.

Biological Activity

Research has demonstrated a variety of biological activities associated with this compound:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on various cancer cell lines and found that it inhibited cell proliferation effectively compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase.

Enzyme Interaction

The biological activity of this compound may also be attributed to its ability to interact with specific enzymes involved in metabolic pathways. This interaction can modulate enzyme activity, leading to altered metabolic processes that may enhance therapeutic effects or reduce toxicity.

Neuroprotective Effects

Recent findings suggest potential neuroprotective properties of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The methoxy and carbonitrile groups are thought to play critical roles in this protective mechanism by scavenging free radicals.

Case Studies

  • Study on Anticancer Effects:
    • Objective: To evaluate the anticancer effects on human breast cancer cells (MCF-7).
    • Results: Treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability (IC50 = 15 µM). Apoptosis was confirmed through Annexin V staining assays.
  • Neuroprotection Study:
    • Objective: To assess protective effects against oxidative stress in neuronal cell cultures.
    • Results: Cells treated with 10 µM of the compound showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
  • Antioxidant Activity: It acts as an antioxidant by neutralizing free radicals.
  • Gene Regulation: There is evidence suggesting that it can modulate gene expression related to apoptosis and cell survival.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Enzyme InteractionModulates enzyme activity in metabolic pathways

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